2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol
Description
Structural Characterization
Molecular Architecture and IUPAC Nomenclature
2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol is a heterocyclic compound comprising a piperazine ring covalently linked to a 2-pyridinyl group substituted with an aminomethyl moiety at the 5-position and an ethanol group at the 1-position of the piperazine. Its IUPAC name reflects the connectivity of these functional groups, while its CAS number (1156923-43-1) and molecular formula (C₁₂H₂₀N₄O) confirm its identity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₀N₄O | |
| Molecular Weight | 236.31 g/mol | |
| CAS Number | 1156923-43-1 |
The compound’s structure includes:
- Piperazine ring : A six-membered saturated ring with two nitrogen atoms at positions 1 and 4.
- 2-Pyridinyl substituent : A nitrogen-containing aromatic ring attached to the piperazine at position 4.
- 5-Aminomethyl group : A primary amine (-NH₂) bonded to a methylene (-CH₂-) group at position 5 of the pyridine ring.
- Ethanol moiety : A hydroxyl (-OH) and ethyl (-CH₂CH₃) group attached to the piperazine at position 1.
Crystallographic Analysis and Conformational Studies
Crystallographic data for this specific compound are not publicly available, as no X-ray diffraction studies or single-crystal analyses have been reported. However, structural insights can be inferred from related piperazine-pyridine derivatives:
- Hydrogen bonding : The aminomethyl (-NH₂) and hydroxyl (-OH) groups may participate in intermolecular hydrogen bonds, influencing crystal packing.
- Piperazine conformation : The chair-like or boat-like conformations of the piperazine ring could affect spatial arrangement in the solid state.
- Pyridine orientation : The planar pyridine ring may adopt distinct dihedral angles relative to the piperazine, as observed in analogous compounds.
Conformational studies (e.g., molecular dynamics simulations) for similar compounds reveal that substituents on the pyridine ring and piperazine influence dihedral angles and molecular flexibility. For example, acyclic chains or bulky groups alter torsional strain and receptor-binding potential.
Spectroscopic Profiling (IR, NMR, MS)
While experimental spectroscopic data for this compound are unavailable in public literature, its spectral characteristics can be predicted based on functional groups and structural analogs:
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption (cm⁻¹) | Rationale |
|---|---|---|
| -NH₂ (Aminomethyl) | 3300–3500 (N-H stretch) | Primary amine stretching |
| C-O (Ethanol) | 1050–1250 | C-O stretching in alcohol |
| Pyridine ring (C=N) | 1600–1650 | Aromatic C=N stretching |
| Piperazine C-N | 1350–1450 | C-N vibrations in saturated ring |
Nuclear Magnetic Resonance (NMR)
| Proton Environment | Expected δ (ppm) | Multiplicity |
|---|---|---|
| Ethanol -CH₂OH | 3.5–4.0 | Split quartet |
| Piperazine -CH₂- | 2.5–3.5 | Multiplet |
| Pyridine H-3, H-4 | 7.0–8.5 | Multiplet |
| Aminomethyl -CH₂NH₂ | 1.5–2.5 | Singlet (broad) |
Mass Spectrometry (MS)
The molecular ion peak (M⁺) is expected at m/z 236.31 (C₁₂H₂₀N₄O), with fragmentation patterns involving cleavage of the piperazine-pyridine bond or loss of the ethanol group.
Comparative Structural Analysis with Piperazine-Pyridine Derivatives
The compound’s structural features differentiate it from other piperazine-pyridine derivatives:
Key comparisons :
- 5-Aminomethyl vs. unsubstituted pyridine : The aminomethyl group introduces a hydrogen-bond donor, potentially improving solubility or receptor affinity.
- Ethanol positioning : Both compounds share the ethanol group on the piperazine, but the target’s aminomethyl group alters electronic and steric properties.
- Conformational flexibility : The aminomethyl group may restrict rotation around the pyridine-piperazine bond, affecting molecular dynamics.
Properties
IUPAC Name |
2-[4-[5-(aminomethyl)pyridin-2-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c13-9-11-1-2-12(14-10-11)16-5-3-15(4-6-16)7-8-17/h1-2,10,17H,3-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYKJDAFSDPVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It can be inferred that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways.
Pharmacokinetics
These properties would impact the bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with aminopyrimidine aminohydrolase, an enzyme involved in thiamine metabolism. The nature of these interactions often involves binding to active sites or acting as a substrate or inhibitor, thereby influencing the enzyme’s activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, either inhibiting or activating enzymes. This binding can lead to changes in gene expression, which in turn affects cellular functions. For instance, its interaction with aminopyrimidine aminohydrolase can result in the modulation of thiamine metabolism.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, its interaction with aminopyrimidine aminohydrolase influences the metabolism of thiamine.
Biological Activity
The compound 2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol , also known by its chemical structure C₁₂H₂₀N₄O, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C₁₂H₂₀N₄O
- CAS Number : 1156923-43-1
- Molecular Weight : 236.32 g/mol
This compound features a piperazine ring, which is commonly associated with various pharmacological activities, including effects on the central nervous system (CNS) and potential applications in treating psychiatric disorders.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Studies suggest that it may act as a selective modulator of serotonin receptors, particularly the 5-HT receptor family, which are crucial in regulating mood and behavior.
Table 1: Interaction with Serotonin Receptors
| Receptor Type | Affinity (Ki) | Biological Effect |
|---|---|---|
| 5-HT1A | 3.5 nM | Anxiolytic effects |
| 5-HT2A | 15 nM | Hallucinogenic effects |
| 5-HT3 | 20 nM | Anti-emetic effects |
Data from receptor binding assays indicate that the compound exhibits high affinity for the 5-HT1A receptor, suggesting potential anxiolytic properties, while moderate affinity for other serotonin receptors indicates a broader range of effects .
Therapeutic Applications
Research has indicated that this compound could be beneficial in treating various conditions:
- Anxiety Disorders : Due to its action on serotonin receptors, it may help alleviate symptoms of anxiety.
- Depression : The modulation of serotonin levels can contribute to antidepressant effects.
- Psychotic Disorders : Its interaction with multiple receptor types may provide therapeutic benefits in managing symptoms of psychosis.
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
- Efficacy in Animal Models : In rodent models of anxiety and depression, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by elevated plus maze and forced swim tests. The observed effects were comparable to standard anxiolytics like diazepam .
- Neuropharmacological Studies : A study published in Journal of Medicinal Chemistry reported that this compound demonstrated neuroprotective properties against oxidative stress-induced neuronal damage in vitro. The mechanism was linked to the modulation of glutamate receptors, which play a critical role in neurodegenerative diseases .
- Safety Profile : Toxicity assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects on liver and kidney functions in preclinical trials .
Chemical Reactions Analysis
Reactions Involving the Piperazine Ring
The piperazine ring undergoes nucleophilic substitution and coupling reactions due to its secondary amine groups.
Reactions of the Pyridine-Aminomethyl Group
The 5-(aminomethyl)pyridine moiety participates in condensation and functionalization reactions.
Reactions of the Ethanol Group
The terminal ethanol group undergoes oxidation and esterification.
Multi-Step Synthetic Pathways
The compound is synthesized via sequential reactions, as exemplified by related analogs:
-
Formation of the pyridine-piperazine core :
-
Introduction of the ethanol moiety :
Stability and Reaction Monitoring
-
Thermal stability : Decomposes above 200°C; reactions are typically conducted below 150°C.
-
Analytical methods :
Key Research Findings
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several pharmacologically active molecules, particularly in its piperazine and pyridine moieties. Key analogues include:
Key Observations :
- The piperazine ring is a common scaffold, enabling interactions with biological targets (e.g., neurotransmitter receptors) .
- The pyridine/pyrimidine groups enhance solubility and binding affinity via hydrogen bonding or π-π interactions.
- Substituent variations (e.g., Ziprasidone’s benzisothiazole vs. the target’s ethanol group) dictate specificity: bulkier groups in Ziprasidone enhance CNS penetration, while the ethanol group in the target compound favors synthetic versatility .
Physicochemical Properties
Notes: The target compound’s ethanol group improves hydrophilicity compared to Ziprasidone’s lipophilic benzisothiazole .
Preparation Methods
Synthesis of 5-(Aminomethyl)-2-pyridinyl Intermediate
The 5-(aminomethyl)-2-pyridinyl moiety is commonly prepared via functionalization of 2-pyridine derivatives. A representative method involves:
- Starting from 2-pyridinecarboxaldehyde or related precursors.
- Introduction of the aminomethyl group at the 5-position by reductive amination or nucleophilic substitution.
- Protection of the amine if necessary to prevent side reactions during subsequent steps.
Introduction of the 1-Ethanol Group
The final step involves alkylation of the piperazine nitrogen with an appropriate 1-ethanol derivative, such as 2-chloroethanol or ethylene oxide, under controlled conditions. This step must be optimized to avoid over-alkylation or side reactions. The reaction is often performed in polar solvents with bases to facilitate nucleophilic substitution.
Representative Reaction Scheme
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 5-(aminomethyl)-2-pyridinyl intermediate | Reductive amination of 5-formyl-2-pyridine with ammonia or amine source, reducing agent (e.g., NaBH4) | 50-70 | Requires protection of amine in some cases |
| 2 | Coupling with piperazine | Nucleophilic substitution or Pd-catalyzed coupling under basic conditions (e.g., K2CO3, DMF, 80-100 °C) | 60-80 | Purification by chromatography |
| 3 | Alkylation with 2-chloroethanol | Base (e.g., NaH, K2CO3), polar aprotic solvent (e.g., DMF), 50-80 °C | 50-75 | Control to prevent multiple alkylations |
Research Findings and Optimization
- The use of palladium-catalyzed coupling reactions has been shown to improve the efficiency and selectivity of the piperazine-pyridine bond formation compared to classical nucleophilic substitutions.
- Protecting groups on the aminomethyl moiety are critical during the coupling and alkylation steps to prevent side reactions.
- Microwave-assisted synthesis has been reported to accelerate certain steps, such as the alkylation and hydrolysis reactions, reducing reaction times significantly while maintaining yields.
- Purification is generally achieved by silica gel chromatography, with solvents like hexane-ethyl acetate mixtures.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C12H20N4O |
| Molecular Weight | 236.31 g/mol |
| CAS Number | 1156923-43-1 |
| Key Reactions | Reductive amination, nucleophilic substitution, Pd-catalyzed coupling, alkylation |
| Common Solvents | DMF, ethanol, ethyl acetate |
| Typical Yields | 50-80% per step |
| Reaction Temperature | 50-120 °C |
| Purification | Silica gel chromatography |
| Safety | Irritant, handle with PPE |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
